molecular formula C12H14BrN3O2 B066963 tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 174180-76-8

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B066963
CAS No.: 174180-76-8
M. Wt: 312.16 g/mol
InChI Key: QUMSFBCHTYVIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the bromination of a suitable precursor. One common method involves the bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) is a prime site for nucleophilic substitution (Sₙ2), enabling the introduction of diverse functional groups.

Reaction TypeConditionsProductYield (%)Source
Amine alkylationK₂CO₃, DMF, 80°C, 12h3-(Aminomethyl)-1H-pyrazolo[3,4-b]pyridine78–92
Thiol substitutionEt₃N, THF, rt, 6h3-(Methylthio)-1H-pyrazolo[3,4-b]pyridine85
Alkoxy substitutionNaH, ROH, DMSO, 60°C, 8h3-(Alkoxymethyl)-1H-pyrazolo[3,4-b]pyridine70–88
  • Key Insight : Reactions proceed efficiently under mild conditions due to the electron-withdrawing pyrazolopyridine core, which enhances the electrophilicity of the bromomethyl carbon . Steric hindrance from the tert-butyl group minimally affects substitution at C3.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki–Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C, 24h.

  • Product : 3-(Arylmethyl)-1H-pyrazolo[3,4-b]pyridines.

  • Yield : 65–82% .

Buchwald–Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 18h.

  • Product : 3-(Aminomethyl)-1H-pyrazolo[3,4-b]pyridines.

  • Yield : 60–75% .

Mechanistic Note : The tert-butyl carboxylate remains stable under these conditions, preserving the N1-protected scaffold .

Deprotection and Tautomerism

The tert-butyl carboxylate group can be cleaved under acidic conditions, revealing the NH tautomer:

Reaction :
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
→ 3-(Bromomethyl)-1H-pyrazolo[3,4-b]pyridine

  • Conditions : TFA/DCM (1:1), rt, 2h.

  • Yield : >95% .

Tautomeric Behavior :

  • The deprotected compound exists predominantly as the 1H-tautomer (97%) in solution, as confirmed by NMR .

Elimination Reactions

Under basic conditions, the bromomethyl group undergoes elimination to form a methylene bridge:

Reaction :
3-(Bromomethyl)-1H-pyrazolo[3,4-b]pyridine → 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde

  • Conditions : DBU, DMF, 120°C, 4h.

  • Yield : 58% .

Functionalization via Metal-Halogen Exchange

The bromomethyl group undergoes lithiation for further derivatization:

Reaction Sequence :

  • Lithiation :

    • Conditions: n-BuLi, THF, -78°C, 1h.

  • Electrophilic Quenching :

    • With CO₂ → 3-(Carboxymethyl)-1H-pyrazolo[3,4-b]pyridine (Yield: 63%).

    • With I₂ → 3-(Iodomethyl)-1H-pyrazolo[3,4-b]pyridine (Yield: 89%) .

Comparative Reactivity Data

ReactionRate (k, s⁻¹)Activation Energy (kJ/mol)
Sₙ2 with amines1.2 × 10⁻³45.2
Suzuki coupling8.7 × 10⁻⁴52.1
TFA-mediated deprotection2.5 × 10⁻²28.3

Data derived from kinetic studies in .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C via cleavage of the tert-butyl group .

  • Light Sensitivity : Prolonged exposure to UV light induces C–Br homolysis, forming a methyl radical (trapped with TEMPO) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit potential anticancer properties. In particular, the bromomethyl group can enhance the reactivity of the compound, allowing it to interact with biological targets involved in cancer progression. A study demonstrated that modifications on the pyrazolo[3,4-b]pyridine scaffold could lead to compounds with selective cytotoxicity against various cancer cell lines .

Enzyme Inhibition
Compounds similar to tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate have been studied for their ability to inhibit specific enzymes such as kinases. These enzymes play crucial roles in cell signaling pathways associated with cancer and other diseases. The bromomethyl group serves as a potential electrophile that can form covalent bonds with nucleophilic residues in enzyme active sites .

Material Science

Synthesis of Functional Materials
The compound can be utilized as a building block for synthesizing functional materials. Its unique structure allows for the incorporation into polymers or other materials that require specific electronic or optical properties. For instance, derivatives of this compound have been explored for use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Data Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents
Enzyme InhibitionKinase inhibitors
Material ScienceBuilding blocks for OLEDs

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of a series of pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against lung and breast cancer cell lines, suggesting promising leads for further development.

Case Study 2: Enzyme Inhibition

In another investigation focused on kinase inhibition, researchers synthesized several brominated pyrazolo compounds and tested their inhibitory effects on specific kinases involved in cancer signaling pathways. The results showed that this compound demonstrated effective inhibition, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can serve as a reactive site for covalent bonding with biological molecules, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

  • tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is unique due to its pyrazolo[3,4-b]pyridine core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potential biological activity .

Biological Activity

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS: 174180-76-8) is a compound of interest due to its potential biological activities. Pyrazolo[3,4-b]pyridine derivatives have been recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14BrN3O2
  • Molecular Weight : 312.17 g/mol
  • Purity : 97%

The structure features a bromomethyl group at the 3-position of the pyrazolo[3,4-b]pyridine ring system, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. Specifically:

  • Inhibition of CDK2 and CDK9 : Compounds similar to this compound have demonstrated IC50 values of 0.36 µM and 1.8 µM against CDK2 and CDK9, respectively .
  • Cell Proliferation Inhibition : Studies have reported effective inhibition of cellular proliferation in various human tumor cell lines such as HeLa and HCT116 .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[3,4-b]pyridines has also been explored. These compounds can modulate inflammatory pathways and cytokine production, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests that certain derivatives may offer neuroprotective benefits. The mechanisms involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells, making them candidates for treating neurodegenerative diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Targeting Kinases : The bromomethyl group enhances binding affinity to kinase domains, inhibiting their activity.
  • Inducing Apoptosis : By disrupting signaling pathways in cancer cells, these compounds can trigger programmed cell death.

Research Findings

A selection of studies highlights the biological relevance of this compound:

StudyFindings
Discovery of novel derivatives with enhanced anticancer activity.
Demonstrated selective inhibition of CDK2 with significant antiproliferative effects in tumor cell lines.
Review on synthesis and biological activity indicating broad therapeutic applications for pyrazolo[3,4-b]pyridines.

Case Studies

  • Case Study on Anticancer Activity : A recent study synthesized several pyrazolo[3,4-b]pyridine derivatives and tested their efficacy against breast cancer cell lines. The results indicated that compounds with a bromomethyl substitution exhibited superior inhibitory effects compared to unsubstituted analogs .
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that certain derivatives could reduce neuroinflammation and protect against cognitive decline induced by neurotoxic agents .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate?

Level: Basic
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting tert-butyl-protected pyrazolo[3,4-b]pyridine precursors with bromomethylating agents (e.g., NBS or DBB in the presence of a radical initiator). For example, tert-butyl carboxylate intermediates can be functionalized using K₂CO₃ as a base in acetonitrile (ACN) at room temperature, followed by purification via silica gel chromatography . Key parameters include reaction time (3–12 hours), solvent polarity, and stoichiometric control of the bromomethylating agent to minimize side reactions.

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions?

Level: Advanced
Methodological Answer:
The bromomethyl group acts as a versatile electrophilic site, enabling Suzuki-Miyaura, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions. Computational studies (e.g., DFT calculations) suggest that the electron-withdrawing pyridine ring enhances the leaving group ability of the bromine atom, facilitating oxidative addition in palladium-catalyzed couplings . Experimental protocols often employ Pd(PPh₃)₄ or XPhos Pd G3 catalysts with arylboronic acids or amines in toluene/THF at 80–100°C. Reaction yields depend on steric hindrance from the tert-butyl group, requiring careful optimization of ligand-to-metal ratios .

Q. What crystallographic techniques are recommended for characterizing this compound?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. SHELX programs (e.g., SHELXL) are used for refinement, with emphasis on resolving the bromomethyl group’s positional disorder and hydrogen-bonding patterns (e.g., C–H···O/N interactions). Key metrics include R-factors (<5%), thermal displacement parameters, and torsion angles to confirm the pyrazolo-pyridine core’s planarity . Powder XRD and DSC can supplement stability analysis under varying humidity/temperature .

Q. How can this compound be utilized in the synthesis of sp³-rich pharmacophores?

Level: Advanced
Methodological Answer:
The bromomethyl group enables post-functionalization to introduce sp³-hybridized centers, critical for drug-likeness. For example:

  • Alkylation: React with secondary amines (e.g., piperidine derivatives) in DMF at 60°C to form tertiary amines.
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azido intermediates generates triazole-linked conjugates .
  • Borylation: Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis yields boronic ester intermediates for further diversification .

Q. What are the stability considerations for this compound under acidic or basic conditions?

Level: Basic
Methodological Answer:
The tert-butyl carbamate group is labile under strong acidic conditions (e.g., TFA/DCM), enabling deprotection to free amines. However, the bromomethyl group is susceptible to hydrolysis in basic aqueous environments (pH >10), forming hydroxymethyl byproducts. Stability studies recommend:

  • Storage at –20°C under inert atmosphere.
  • Avoidance of prolonged exposure to light or moisture, which accelerates decomposition .
  • Use of buffered conditions (pH 7–8) during aqueous workups to minimize degradation .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)pyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-8(5-4-6-14-10)9(7-13)15-16/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMSFBCHTYVIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445527
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174180-76-8
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirring solution of 240 mg (1.03 mmol) of 3-Methyl-1 tert-butoxycarbonyl-pyrazolo[3,4-b]pyridine, prepared as in Part B, in 10 mL of CCl4 is heated to reflux, and then a mixture of 220 mg (1.23 mmol, 1.2 equiv) of N-bromosuccinimide and 25 mg (0.10 mmol, 0.1 equiv) of benzoyl peroxide is added all at once as a solid. The resulting solution is heated at reflux for 3.5 h, then cooled to RT. The reaction mixture is filtered through a pad of Celite to remove the precipitated succinimide, and the solvent is removed in vacuo. Purification of the crude material by silica gel flash column chromatography using hexane/EtOAc 3/1 as eluent afforded 170 mg of the title compound as a white solid: 1H NMR (CDCl3, 400 MHz) δ8.75 (dd, 1H, J=1.4, 4.6), 8.21 (dd, 1H, J=1.4, 8.0), 7.32 (dd, 1H, J=4.6, 8.0), 4.74 (s, 2H), 1.70 (s, 9H).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridin-1-carboxylate (6.6 g, 28.3 mmol) was added into trifluoromethylbenzene (300 mL), and heated to 75° C. Then NBS (5.04 g, 28.3 mmol) was added, and after 15 minutes AIBN (465 mg, 2.8 mmol) was added, and heated to 80° C. and reacted for 1 hour. It was cooled slowly to room temperature and reacted for 12 hours. It was filtered to remove solid. The filtrate was rotate evaporated to dryness, and chromatographed on a column (PE:EA=25:1) to obtain a white solid 730 mg, at a yield of 8.3%.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
Quantity
465 mg
Type
reactant
Reaction Step Three
Name
Yield
8.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.